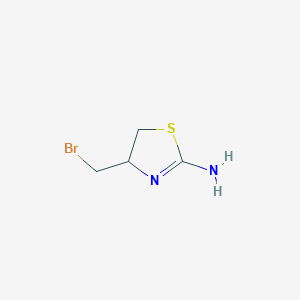

4-(Bromomethyl)-4,5-dihydrothiazol-2-amine

Description

Contextualization within Nitrogen and Sulfur Containing Heterocyclic Systems

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the largest class of organic chemistry. researchgate.net Those incorporating both nitrogen and sulfur atoms are of particular interest to chemists due to their unique structural features and significant presence in commercially important products like dyes, agrochemicals, and medicines. researchgate.netopenmedicinalchemistryjournal.com These heterocycles are integral to a vast number of natural products, including alkaloids, vitamins, and antibiotics such as penicillin. mdpi.com

The inclusion of both nitrogen and sulfur atoms within a single ring system imparts specific physicochemical properties and reactivity profiles that differ from their carbocyclic counterparts. researchgate.net This unique combination has made them a recurring focus for chemists aiming to discover novel compounds with exceptional bioactivity. openmedicinalchemistryjournal.comscispace.com The thiazole (B1198619) ring, a five-membered ring with one sulfur and one nitrogen atom, is a prominent member of this class and serves as the core structure for a variety of pharmaceuticals. rsc.orgontosight.ai

Structural Significance of the 4,5-Dihydrothiazole Ring System as a Synthetic Platform

The 4,5-dihydrothiazole ring, also known as a thiazoline (B8809763), is the partially saturated form of the thiazole ring. nih.gov While thiazole itself is aromatic, the non-aromatic nature of the 4,5-dihydrothiazole ring provides a flexible, three-dimensional scaffold. This structural feature is highly advantageous in medicinal chemistry, where molecular shape is critical for interaction with biological targets like enzymes and receptors.

This ring system is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, leading to a broad spectrum of pharmacological activities. rsc.org Research has consistently shown that derivatives of the 4,5-dihydrothiazole core exhibit a range of significant biological effects.

Table 1: Reported Pharmacological Activities of 4,5-Dihydrothiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | nih.gov |

| Antimicrobial | nih.gov |

| Antidiabetic | nih.gov |

| Anticancer | nih.gov |

The versatility of the 4,5-dihydrothiazol-2-amine core allows it to be used as a starting point in the synthesis of more complex fused heterocyclic systems, such as thiazolopyrimidines, through reactions with various diketones and esters. tandfonline.com

Importance of the Bromomethyl Moiety as a Reactive Synthons for Further Derivatization

A synthon is a conceptual unit within a molecule that represents a potential starting material for a synthesis. The bromomethyl group (-CH₂Br) in 4-(Bromomethyl)-4,5-dihydrothiazol-2-amine is a classic example of a reactive synthon, making the compound a versatile tool for organic synthesis. innospk.comnih.gov

The utility of the bromomethyl group stems from the high reactivity of the carbon-bromine bond. Bromine is an excellent leaving group, meaning it can be easily displaced by a wide variety of nucleophiles. This susceptibility to nucleophilic substitution allows for the straightforward attachment of new functional groups and molecular fragments to the 4,5-dihydrothiazole core. This process is a cornerstone of synthetic chemistry, enabling the construction of libraries of related compounds for structure-activity relationship (SAR) studies.

The unreacted bromomethyl groups on a molecular surface can serve as catalytic sites, promoting reactions such as the electrophilic substitution of indoles with aldehydes to create bis(indolyl)methanes. acs.orgresearchgate.net This highlights the dual role of the bromomethyl group as both a point for derivatization and a potential functional group for catalysis.

Overview of Research Trajectories in 4,5-Dihydrothiazol-2-amine Chemistry

Current research involving the 4,5-dihydrothiazol-2-amine scaffold is largely focused on two interconnected goals: the synthesis of novel derivatives and the evaluation of their biological and material properties.

One major trajectory involves synthesizing new analogues by modifying the core structure. For instance, researchers have described efficient procedures for synthesizing novel thiazol-2-amines via reactions with secondary amines, leading to compounds with significant in-vitro antimicrobial activity against pathogenic bacteria. researchgate.netthieme-connect.com Another synthetic approach involves the reaction of allyl-containing thioureas with halogens or hydrogen halides to produce dihydrothiazole derivatives. nih.gov

A second significant research direction is the exploration of these compounds' functional applications. Beyond medicine, derivatives of 4,5-dihydrothiazol-2-amine are used to create functional materials such as azo dyes. journalijar.com The synthesis of compounds like N-((1H-benzo[d]imidazol-2-yl)methyl)-4-phenyl-5-(phenyldiazenyl)-4,5-dihydrothiazol-2-amine demonstrates the utility of this core in the field of color chemistry. journalijar.com The overarching theme is the use of the 4,5-dihydrothiazol-2-amine platform as a versatile building block to generate new molecules with tailored properties for a wide range of scientific applications.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2S/c5-1-3-2-8-4(6)7-3/h3H,1-2H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORSGLXWWCECMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Formation of 4 Bromomethyl 4,5 Dihydrothiazol 2 Amine and Its Analogues

Precursor-Based Cyclization Strategies for 4,5-Dihydrothiazole Ring Formation

A predominant route to the 4,5-dihydrothiazole core involves the cyclization of functionalized thiourea (B124793) precursors. These methods are advantageous due to the ready availability of the starting materials and the often mild conditions required for the ring-closing reaction. The specific choice of cyclizing agent can influence the reaction pathway and the nature of the final product.

Cyclization of Allyl Thioureas with Halogenating Reagents

The electrophilic cyclization of N-allyl thioureas is a well-established and efficient method for the synthesis of 2-amino-4,5-dihydrothiazole derivatives. researchgate.net This process is initiated by the reaction of the alkene moiety with an electrophilic halogen source, which leads to the formation of a halonium ion intermediate. Subsequent intramolecular nucleophilic attack by the sulfur atom of the thiourea group results in the formation of the five-membered dihydrothiazole ring. The choice of halogenating agent is crucial and can be tailored to achieve desired outcomes.

While less common for the direct synthesis of bromomethyl derivatives, the principles of acid-catalyzed cyclization are relevant. In some contexts, hydrogen halides like hydrogen chloride (HCl) can act as catalysts in cyclization reactions. For instance, chiral thioureas in combination with HCl have been used to catalyze enantioselective Prins cyclizations. nih.govchemrxiv.orgnih.gov In these cases, the thiourea and HCl form a complex that can activate substrates for cyclization. nih.govchemrxiv.orgnih.gov This cooperative mechanism involves the precise positioning of the chloride anion by the thiourea catalyst to enhance the nucleophilicity of the alkene. nih.govchemrxiv.orgnih.gov While this specific application does not directly yield 4-(bromomethyl)-4,5-dihydrothiazol-2-amine, it demonstrates the utility of hydrogen halides in facilitating cyclization reactions involving thiourea derivatives.

Molecular bromine (Br₂) is an effective reagent for the oxidative cyclization of N-substituted thiourea derivatives to yield thiazole (B1198619) compounds. ekb.eg The reaction proceeds through the electrophilic addition of bromine to the double bond of the allyl group in an N-allyl thiourea precursor. This is followed by an intramolecular cyclization, where the sulfur atom attacks one of the carbon atoms of the brominated intermediate, leading to the formation of the dihydrothiazole ring and subsequent elimination to form the thiazole. For example, N,N'-disubstituted thiourea derivatives can undergo oxidative cyclization with a mixture of bromine and acetic acid to produce the corresponding thiazole. ekb.eg

A general representation of this reaction is the conversion of an allyl thiourea to a this compound derivative. The reaction conditions typically involve dissolving the allyl thiourea in a suitable solvent and adding molecular bromine, often in the presence of a base to neutralize the hydrogen bromide byproduct.

| Precursor | Reagent | Product | Reference |

| N-Allyl Thiourea | Molecular Bromine (Br₂) | This compound | ekb.eg |

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination and is also effective in mediating the cyclization of allyl thioureas. mdpi.com Its use is often preferred over molecular bromine due to its solid nature, which makes it easier to handle, and its ability to provide a low, steady concentration of bromine in the reaction mixture. The reaction mechanism is similar to that with molecular bromine, involving the formation of a bromonium ion intermediate followed by intramolecular nucleophilic attack by the sulfur atom. springernature.com This method has been successfully applied to the synthesis of various 2-substituted benzo- and naphthothiazoles from thioureas. mdpi.com

The reaction of an N-allyl thiourea with NBS in a suitable solvent, such as carbon tetrachloride or acetonitrile, at room temperature or with gentle heating, can afford the corresponding this compound in good yields.

| Precursor | Reagent | Solvent | Product | Reference |

| N-Allyl Thiourea | N-Bromosuccinimide (NBS) | Acetonitrile | This compound | nih.gov |

Intramolecular Heterocyclization of Dibromo-Substituted Thiourea Intermediates

An alternative and highly effective strategy for the synthesis of this compound and its analogues is the intramolecular heterocyclization of dibromo-substituted thiourea intermediates. nih.gov This method often proceeds in a one-pot manner, providing a convergent and efficient route to the target compounds.

A key precursor for this approach is 2,3-dibromopropylisothiocyanate. This reagent readily reacts with a variety of primary and secondary amines to form a dibromo-substituted thiourea intermediate in situ. nih.gov This intermediate then undergoes a spontaneous or base-promoted intramolecular cyclization. The nucleophilic sulfur atom of the thiourea attacks one of the carbon atoms bearing a bromine atom, leading to the formation of the 4,5-dihydrothiazole ring and the expulsion of a bromide ion. This one-step synthesis is a versatile method for preparing a range of 5-(bromomethyl)-1,3-thiazoline derivatives. nih.gov

The reaction yield can be influenced by the presence of a base, such as triethylamine (B128534), and the order of reagent addition. For instance, the reaction of 2,3-dibromopropylisothiocyanate with (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine in the presence of triethylamine yields 5-(bromomethyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-4,5-dihydrothiazol-2-amine with a 72% yield. nih.gov

| Amine | Reagent | Base | Product | Yield | Reference |

| (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | 2,3-Dibromopropylisothiocyanate | Triethylamine | 5-(bromomethyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-4,5-dihydrothiazol-2-amine | 72% | nih.gov |

| 4-Bromo-3,5-dimethylpyrazole | 2,3-Dibromopropylisothiocyanate | Triethylamine | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole | 65% | nih.gov |

Influence of Basic Reagents and Addition Sequence on Reaction Yields

The formation of 4,5-dihydrothiazole derivatives is often sensitive to the reaction conditions, particularly the presence and nature of basic reagents, as well as the sequence of reagent addition. These factors can significantly influence the reaction pathway and, consequently, the yield of the desired product.

Research has shown that in the synthesis of 1,3-thiazoline bromomethyl derivatives, the presence of a base is a critical factor affecting the reaction's success. nih.gov For instance, the reaction of 1-allylthiourea with haloesters, conducted in methanol (B129727), demonstrates a marked improvement in product yields when carried out in an alkaline environment. The use of sodium methoxide (B1231860) as a base has been shown to be effective, with product yields ranging from 50-65%. nih.gov In contrast, when the same reactions were performed under neutral conditions (without a base), the yields of the corresponding dihydrothiazole products were notably lower, ranging from 40-47%, and in some cases, only trace amounts of the product were obtained. nih.gov

The sequence of reagent addition also plays a crucial role in maximizing the yield and minimizing the formation of byproducts. nih.gov In multicomponent reactions or sequences involving reactive intermediates, controlling the concentration of each reactant at any given time can prevent undesired side reactions. For example, in the synthesis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, the reaction is typically initiated by refluxing L-cysteine hydrochloride and sodium bicarbonate in methanol before the addition of the nitrile component. researchgate.netnih.gov This sequence likely ensures the formation of a key intermediate in situ before the final cyclization step.

The choice of base can also direct the reaction towards different products. While strong bases like sodium methoxide are effective in promoting condensation, milder bases may be employed to avoid decomposition of sensitive starting materials or products. The interplay between the basicity of the reagent and the substrate's acidity is a key consideration in optimizing these synthetic protocols.

Interactive Data Table: Effect of Reaction Conditions on Dihydrothiazole Synthesis

| Procedure | Base | Substrate | Product Yield | Reference |

| A | Sodium Methoxide | 1-allylthiourea + haloester | 50-65% | nih.gov |

| B | None (Neutral) | 1-allylthiourea + haloester | 40-47% (or trace amounts) | nih.gov |

Condensation Reactions with Thiazole Precursors

Condensation reactions are a cornerstone in the synthesis of the 4,5-dihydrothiazole ring system. libretexts.org A widely utilized method is the Hantzsch thiazole synthesis, which, in its classic form, involves the reaction of an α-haloketone with a thioamide. nih.gov Variations of this reaction are frequently employed for the synthesis of 2-aminothiazole (B372263) derivatives, where thiourea serves as the thioamide component. nih.govmdpi.comorganic-chemistry.org

For instance, 4-substituted-2-aminothiazoles can be synthesized through the reaction of an appropriate acetophenone (B1666503) with thiourea in the presence of iodine. mdpi.com Similarly, the cyclic condensation of an α-bromoketone with an N-substituted thiourea in anhydrous ethanol (B145695) under microwave irradiation provides a rapid route to 4-aryl-thiazol-2-amines. nih.gov These methods highlight the versatility of the condensation approach, allowing for the introduction of various substituents on the thiazole ring.

The synthesis of 4,5-dihydrothiazoles can also be achieved through the condensation of 1-allylthiourea with chlorooxoesters. nih.gov These reactions, performed in methanol under either alkaline or neutral conditions, lead to the formation of the dihydrothiazole ring with good yields. nih.gov The choice of solvent and reaction conditions can be tailored to the specific substrates to optimize the outcome.

Furthermore, the synthesis of thiazolo[5,4-d]thiazoles has been achieved through a condensation/oxidation sequence involving aldehydes and dithiooxamide (B146897) in an eco-friendly L-proline-ethylene glycol mixture. mdpi.com While this leads to a fused thiazole system, the underlying principle of forming the thiazole ring via condensation remains a key synthetic strategy.

Targeted Bromination of Dihydrothiazole Scaffolds

The introduction of a bromomethyl group onto the dihydrothiazole scaffold is a key transformation that imparts significant synthetic utility to the molecule. This is typically achieved through targeted bromination reactions where regioselectivity is a critical consideration.

Regioselective Introduction of the Bromomethyl Group

A successful strategy for the regioselective synthesis of 4-bromomethyl-4,5-dihydrothiazole derivatives involves the intramolecular cyclization of allylimidothioates. researchgate.net In this method, allylimidothioates, prepared from the reaction of allyl bromides with thioamides, undergo cyclization upon treatment with N-bromosuccinimide (NBS) or bromine in dichloromethane (B109758) at room temperature. This reaction proceeds with a high degree of regioselectivity, yielding the 4-bromomethyl substituted dihydrothiazole. researchgate.net The stereochemistry of the starting allylimidothioate (E or Z) can also influence the stereochemical outcome of the cyclization, leading to the formation of anti or syn diastereomers, respectively. researchgate.net

Another approach involves the use of 2,3-dibromopropylisothiocyanate as a precursor. nih.gov This reagent can be used for a one-step synthesis of thiazoline (B8809763) derivatives through the intramolecular heterocyclization of an intermediate dibromo-substituted thiourea. nih.gov This method has been successfully applied to produce 5-(bromomethyl)-N-substituted-4,5-dihydrothiazol-2-amines, demonstrating an alternative regiochemical outcome. nih.gov

Strategies for Modifying the Position of the Bromomethyl Group (e.g., 4- vs. 5-position)

The ability to selectively introduce the bromomethyl group at either the 4- or 5-position of the dihydrothiazole ring is crucial for accessing a diverse range of chemical structures. This regiochemical control is primarily dictated by the choice of starting materials and the synthetic route.

To obtain the 4-bromomethyl isomer, the intramolecular cyclization of allylimidothioates with a brominating agent like NBS is a reliable method. researchgate.net This reaction proceeds via an electrophilic addition to the allyl double bond, followed by cyclization, which preferentially forms the five-membered dihydrothiazole ring with the bromomethyl group at the 4-position.

Conversely, to synthesize the 5-bromomethyl isomer, a different precursor is required. The reaction of 2,3-dibromopropylisothiocyanate with various amines leads to the formation of 5-(bromomethyl)-4,5-dihydrothiazol-2-amine derivatives. nih.gov In this case, the regioselectivity is predetermined by the structure of the dibromopropylisothiocyanate, where the cyclization occurs to place the bromomethyl group at the 5-position of the resulting dihydrothiazole ring.

Therefore, the strategic selection of either an allyl-containing precursor for subsequent brominative cyclization or a pre-brominated linear precursor for direct cyclization provides a clear and effective means of controlling the position of the bromomethyl substituent on the 4,5-dihydrothiazole scaffold.

Interactive Data Table: Regioselective Synthesis of Bromomethyl-Dihydrothiazoles

| Target Isomer | Precursor | Key Reagent | Product | Reference |

| 4-Bromomethyl | Allylimidothioate | NBS or Bromine | 4-Bromomethyl-4,5-dihydrothiazole | researchgate.net |

| 5-Bromomethyl | 2,3-Dibromopropylisothiocyanate | Amine | 5-Bromomethyl-4,5-dihydrothiazol-2-amine | nih.gov |

Enantioselective and Diastereoselective Synthesis Approaches

The development of enantioselective and diastereoselective methods for the synthesis of 4,5-dihydrothiazoles is of great importance, as the stereochemistry of these molecules can have a profound impact on their biological activity and utility as chiral ligands or building blocks.

Chiral Auxiliaries and Catalytic Asymmetric Induction in 4,5-Dihydrothiazole Formation

Chiral auxiliaries have proven to be powerful tools for controlling the stereochemical outcome of reactions. scielo.org.mxnih.gov In the context of dihydrothiazole synthesis, sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have gained popularity. scielo.org.mx These auxiliaries, which can be derived from amino acids, provide a chiral environment that can direct the stereoselective formation of new stereocenters. While direct application to this compound is not explicitly detailed in the provided context, the principles of using such auxiliaries in related systems are well-established. For instance, the addition of chlorotitanium enolates of N-acetyl 1,3-thiazolidine-2-thiones to five-membered N-acyl iminium ions has been shown to proceed with high diastereoselectivity. scielo.org.mx

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral molecules. Thiazol-4(5H)-ones have been identified as promising pronucleophiles in asymmetric catalytic reactions. nih.gov Their ability to be deprotonated under mild conditions to form an aromatic enolate makes them suitable for reactions with various electrophiles in the presence of a chiral catalyst. nih.gov This approach has been explored in Michael addition reactions, α-amination reactions, and iridium-catalyzed allylic substitution reactions, showcasing the potential for creating chiral centers at the 5-position of the thiazole ring system. nih.gov

While specific examples of catalytic asymmetric induction leading directly to this compound are not prevalent in the provided search results, the existing methodologies for asymmetric synthesis of related thiazoline and dihydrothiazole structures provide a strong foundation for future development in this area. nih.gov The use of chiral catalysts to control the cyclization of achiral precursors or the reaction of a prochiral dihydrothiazole intermediate represents a promising avenue for the enantioselective synthesis of these important heterocyclic compounds.

Stereochemical Outcomes in Bromomethyl Group Introduction

The introduction of the bromomethyl group at the C4 position of the 4,5-dihydrothiazol-2-amine ring system presents a significant stereochemical challenge. The resulting molecule contains at least one stereocenter at C4, and the spatial arrangement of the substituents has a profound impact on the compound's biological activity and its utility as a chiral building block. Consequently, methodologies that allow for precise control over the stereochemical outcome of this transformation are of paramount importance in synthetic organic chemistry.

A key strategy for the stereoselective synthesis of 4-(bromomethyl)-4,5-dihydrothiazole derivatives involves the intramolecular cyclization of allylimidothioates. researchgate.net This approach, utilizing electrophilic bromine sources such as N-bromosuccinimide (NBS) or elemental bromine, has been shown to proceed with a high degree of stereocontrol, where the stereochemistry of the product is directly dictated by the geometry of the starting olefin. researchgate.net

The reaction proceeds via a bromonium ion intermediate, followed by an intramolecular nucleophilic attack by the sulfur atom. The geometry of the starting allylimidothioate precursor determines the relative orientation of the substituents in the transition state, which in turn governs the final stereochemistry of the 4-(bromomethyl) and 5-hydrogen substituents on the newly formed dihydrothiazole ring.

Specifically, the use of an (E)-allylimidothioate as the starting material leads to the selective formation of the anti-diastereomer of the 4-(bromomethyl)-4,5-dihydrothiazole product. Conversely, when a (Z)-allylimidothioate is subjected to the same reaction conditions, the syn-diastereomer is formed with high selectivity. researchgate.net This stereospecific relationship provides a powerful tool for chemists to selectively synthesize either diastereomer by simply choosing the appropriate olefin geometry in the precursor.

The general stereochemical outcomes of this synthetic approach are summarized in the table below.

| Precursor Stereochemistry | Reagent | Product Stereochemistry |

| (E)-allylimidothioate | NBS or Br₂ | anti-4-(Bromomethyl)-4,5-dihydrothiazole |

| (Z)-allylimidothioate | NBS or Br₂ | syn-4-(Bromomethyl)-4,5-dihydrothiazole |

While this methodology provides excellent control over the relative stereochemistry (diastereoselectivity), achieving absolute stereocontrol (enantioselectivity) requires further strategic modifications. This can be accomplished through the use of chiral auxiliaries attached to the allylimidothioate precursor or by the development of catalytic asymmetric bromocyclization reactions. Research in the broader field of asymmetric halocyclization continues to evolve, with chiral catalysts being designed to induce enantioselectivity in the formation of various heterocyclic systems. The application of such catalytic systems to the synthesis of this compound and its analogues represents a promising avenue for future research, aiming to provide access to enantiomerically pure forms of these valuable compounds.

Chemical Reactivity and Mechanistic Pathways of the 4 Bromomethyl 4,5 Dihydrothiazol 2 Amine Scaffold

Nucleophilic Substitution Reactions at the Bromomethyl Site

The bromomethyl group at the C4 position of the dihydrothiazole ring serves as a potent electrophilic center. The bromine atom, being a good leaving group, facilitates classical bimolecular nucleophilic substitution (S_N2) reactions. This reactivity is a cornerstone for introducing a wide variety of functional groups onto the thiazoline (B8809763) scaffold.

The electrophilic methylene (B1212753) carbon adjacent to the bromine atom is susceptible to attack by a wide range of nucleophiles. This allows for straightforward functional group interconversion, providing access to derivatives with modified chemical properties. The reaction of α-bromoketone derivatives of thiazoles with various nucleophiles has been well-documented, demonstrating the high reactivity of the C-Br bond. nih.gov Common nucleophiles such as amines, thiols, and azides can readily displace the bromide ion to form new carbon-heteroatom bonds.

These transformations are typically carried out under mild conditions and result in good yields of the substituted products. The versatility of this reaction is a key tool for chemists to tailor the molecular properties of the scaffold for various applications.

| Nucleophile (Nu-H) | Reagent Example | Product Structure | Resulting Functional Group |

| Primary/Secondary Amine | R₂NH | Amino | |

| Thiol | RSH | Thioether | |

| Azide | NaN₃ | Azido | |

| Alcohol/Alkoxide | ROH / RO⁻ | Ether | |

| Carboxylate | RCOO⁻ | Ester |

This table represents illustrative examples of nucleophilic substitution reactions.

A specific and important application of the scaffold's reactivity is the formation of quaternary ammonium (B1175870) salts. nih.gov When 4-(bromomethyl)-4,5-dihydrothiazol-2-amine is treated with a tertiary amine, a classic quaternization reaction occurs. researchgate.net The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new C-N bond. researchgate.netmdpi.com The resulting product is a quaternary ammonium salt, which carries a permanent positive charge on the nitrogen atom. nih.gov

This reaction is generally efficient and proceeds under mild conditions, often by simply mixing the reactants in a suitable solvent at room temperature or with gentle heating. researchgate.net The formation of these charged derivatives significantly alters the physicochemical properties of the parent molecule, notably increasing its polarity and aqueous solubility.

| Tertiary Amine | Product Name |

| Trimethylamine | 4-(((Trimethylammonio)methyl)-4,5-dihydrothiazol-2-amine bromide |

| Triethylamine (B128534) | 4-(((Triethylammonio)methyl)-4,5-dihydrothiazol-2-amine bromide |

| Pyridine | 4-((Pyridinium-1-ylmethyl)-4,5-dihydrothiazol-2-amine bromide |

| N-Methylimidazole | 4-((3-Methyl-1H-imidazol-3-ium-1-yl)methyl)-4,5-dihydrothiazol-2-amine bromide |

This table provides examples of quaternary ammonium salts formed from the reaction with various tertiary amines.

Elimination Reactions Leading to Unsaturated Dihydrothiazole Derivatives

In the presence of a suitable base, the this compound scaffold can undergo elimination reactions. This process typically involves the removal of the bromine atom from the methyl group and a proton from an adjacent position, leading to the formation of a new π-bond. Depending on the reaction conditions and the specific base used, two primary products can be envisioned: the formation of an exocyclic double bond (4-methylene-4,5-dihydrothiazol-2-amine) or an endocyclic double bond, resulting in a fully aromatic thiazole (B1198619) ring, provided there is a suitable proton at the C5 position to be abstracted. The latter pathway, leading to aromatization, is often thermodynamically favored.

Cycloaddition Reactions and Generation of Transient Intermediates

Beyond simple substitution and elimination, the scaffold can be induced to form highly reactive transient intermediates, which can be trapped in situ through cycloaddition reactions. This pathway provides a sophisticated method for constructing complex, fused heterocyclic systems.

Under specific conditions, typically involving treatment with a strong base or thermal activation, the 4-(bromomethyl)-4,5-dihydrothiazole scaffold can undergo a 1,4-elimination of hydrogen bromide. This elimination generates a highly reactive, transient diene known as a thiazole o-quinodimethane. jst.go.jp These intermediates are analogous to the well-studied ortho-quinodimethanes in benzene (B151609) chemistry. masterorganicchemistry.com Due to their high reactivity, these species cannot be isolated and must be generated in the presence of a trapping agent, such as a dienophile, to participate in further reactions immediately upon formation. jst.go.jp

The transient thiazole o-quinodimethane generated in situ possesses a conjugated 4-π electron system, making it an ideal diene for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.comnih.gov This reaction provides a powerful and stereocontrolled method for the synthesis of six-membered rings. wikipedia.org When trapped with a dienophile (a 2-π electron component), such as an alkene or alkyne, the thiazole o-quinodimethane intermediate rapidly undergoes cycloaddition to form a new, fused carbocyclic or heterocyclic ring system. jst.go.jp

The reaction with acetylenic or quinonoid dienophiles has been shown to afford aromatized products directly. jst.go.jp The regioselectivity of the cycloaddition can be influenced by the electronic properties of the dienophile. jst.go.jp This powerful synthetic strategy allows for the rapid construction of complex polycyclic structures fused to the thiazole core. nih.gov

| Dienophile | Dienophile Structure | Resulting Cycloadduct Structure (Post-Aromatization) |

| Ethyl propiolate | ||

| Dimethyl acetylenedicarboxylate | ||

| 1,4-Naphthoquinone | ||

| Maleimide |

This table illustrates the Diels-Alder reaction between the in situ generated thiazole o-quinodimethane and various dienophiles.

Further Heterocyclization Reactions and Ring Annulation Strategies

The dual functionality of the this compound molecule, featuring both a nucleophilic amino group and an electrophilic bromomethyl side chain, makes it an ideal precursor for a variety of ring annulation reactions. These transformations can proceed through either intermolecular or intramolecular pathways, leading to the formation of complex fused heterocyclic systems.

The construction of fused polycyclic systems from 2-aminothiazole (B372263) derivatives is a well-established strategy in medicinal and materials chemistry. jocpr.commdpi.com By analogy, the this compound scaffold serves as a potent building block for similar architectures. The primary strategy involves leveraging the nucleophilic 2-amino group and the electrophilic bromomethyl group in reactions with bifunctional reagents.

For instance, reaction with β-ketoesters or malonic esters can lead to the formation of fused pyrimidine (B1678525) rings, resulting in thiazolo[3,2-a]pyrimidine derivatives. The initial step typically involves the reaction of the 2-amino group with a carbonyl moiety, followed by an intramolecular cyclization where the newly formed nucleophilic center displaces the bromide from the bromomethyl group. This type of reaction is a cornerstone in the synthesis of bicyclic systems with significant pharmacological interest. jocpr.com

Another key strategy is the reaction with reagents containing two nucleophilic sites, which can react with the bromomethyl group and subsequently involve the amine in a cyclization cascade. The synthesis of thiazolo[4,5-d]pyridazine (B3050600) derivatives from 2-aminothiazole precursors highlights the feasibility of such approaches. mdpi.com The inherent reactivity of the this compound scaffold allows for its participation in annulation reactions that yield novel heterocyclic frameworks.

| Reagent Type | Potential Fused System | Reaction Principle |

| β-Ketoesters | Thiazolo[3,2-a]pyrimidine | Initial condensation with the 2-amino group, followed by intramolecular alkylation. |

| Dicarbonyl Compounds | Dihydrothiazolo-diazepine | Stepwise condensation and cyclization involving both the amine and bromomethyl functionalities. |

| Isothiocyanates | Thiazolo-thiadiazine | Formation of a thiourea (B124793) intermediate followed by intramolecular cyclization. |

This table presents potential reaction pathways for this compound based on established reactivity of analogous 2-aminothiazole compounds.

The 2-amino group of the dihydrothiazole ring exhibits typical primary amine reactivity, allowing for a wide array of chemical modifications. These transformations are crucial for introducing diverse substituents and for preparing intermediates for further cyclization reactions.

Common transformations include acylation, sulfonylation, and the formation of Schiff bases. Acylation with acid chlorides or anhydrides readily forms the corresponding amides. mdpi.com This reaction is often used to introduce varied side chains or to protect the amine group during subsequent synthetic steps. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Condensation with aldehydes and ketones produces imines, also known as Schiff bases. nih.gov This reaction is highly versatile, as the resulting imine can be reduced to a secondary amine or used as an intermediate in the synthesis of more complex heterocyclic systems. The reactivity of the 2-amino group is summarized in the table below.

| Reaction Type | Reagent | Product |

| Acylation | Acyl Halides, Anhydrides | N-(4-(bromomethyl)-4,5-dihydrothiazol-2-yl)amide |

| Sulfonylation | Sulfonyl Chlorides | N-(4-(bromomethyl)-4,5-dihydrothiazol-2-yl)sulfonamide |

| Schiff Base Formation | Aldehydes, Ketones | (E)-N-benzylidene-4-(bromomethyl)-4,5-dihydrothiazol-2-amine |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | 1-(4-(bromomethyl)-4,5-dihydrothiazol-2-yl)urea/thiourea |

This table summarizes key transformations of the 2-amino group, drawing parallels from the known chemistry of 2-aminothiazole derivatives. mdpi.comresearchgate.net

Oxidation and Reduction Chemistry of the Dihydrothiazole Ring

The dihydrothiazole ring is susceptible to various oxidation reactions, which can lead to either aromatization, ring-opening, or oxidation of the sulfur atom. The specific outcome is highly dependent on the choice of oxidizing agent and the reaction conditions. researchgate.netrsc.org

One of the most common oxidative transformations is dehydrogenation to form the corresponding aromatic 2-aminothiazole. Reagents such as potassium permanganate (B83412) (KMnO₄) have been successfully employed for this purpose. researchgate.net This aromatization is a key step in synthesizing stable thiazole compounds from their dihydro- precursors.

Alternatively, oxidation can occur at the sulfur atom. The use of certain oxidizing agents can lead to the formation of thiazoline-1,1-dioxides (sulfones). For example, treatment of 2-phenyl-4,5-dihydrothiazoles with KMnO₄ in the presence of benzoic acid selectively affords the corresponding 1,1-dioxides in high yield. researchgate.netrsc.org These sulfones are highly reactive and sensitive to moisture.

More aggressive oxidation conditions, particularly with reagents like Oxone® or meta-chloroperoxybenzoic acid (m-CPBA), can result in the cleavage of the dihydrothiazole ring. researchgate.netrsc.org These reactions typically proceed through oxidation at the sulfur atom, followed by hydrolysis, leading to products such as sulfonic acids or disulfides.

Information regarding the reduction of the 2-amino-4,5-dihydrothiazole ring is scarce in the literature, suggesting that this transformation is less common or synthetically challenging compared to its oxidation.

| Oxidizing Agent | Substrate Analogue | Product(s) | Outcome |

| KMnO₄ | 2-Phenyl-4,5-dihydrothiazole | 2-Phenylthiazole | Aromatization (Dehydrogenation) researchgate.net |

| KMnO₄ / Benzoic Acid | 2-Phenyl-4,5-dihydrothiazole | 2-Phenyl-4,5-dihydrothiazole-1,1-dioxide | S-Oxidation researchgate.netrsc.org |

| Oxone® | 2-Methyl-4,5-dihydrothiazole | Acetylamino disulfide | Ring-Opening researchgate.netrsc.org |

| m-CPBA | 2-Methyl-4,5-dihydrothiazole | Ring-opened m-chlorobenzoyl derivative | Ring-Opening researchgate.net |

| Sulfur | 2-Phenyl-4,5-dihydrothiazole | 2-Phenylthiazole | Aromatization (Dehydrogenation) researchgate.netrsc.org |

This table details the outcomes of oxidizing various 2-substituted 4,5-dihydrothiazoles, providing insight into the potential reactivity of the this compound scaffold.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromomethyl 4,5 Dihydrothiazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement and chemical environment within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For derivatives of 4-(bromomethyl)-4,5-dihydrothiazol-2-amine, the ¹H NMR spectra typically exhibit characteristic signals corresponding to the protons of the dihydrothiazole ring and the bromomethyl group.

In a study of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole, the protons of the bromomethyl group (BrCH₂) appear as a multiplet in the range of δ 3.64–3.72 ppm. nih.gov The protons of the dihydrothiazole ring (=N-CH₂ and S-CH) are observed as a multiplet between δ 4.28–4.33 ppm. nih.gov The presence of a mixture of rotational isomers can lead to duplicate peaks in the spectrum, indicating different spatial arrangements of the bromomethyl group relative to the thiazoline (B8809763) ring. nih.gov

For other thiazole (B1198619) derivatives, the aromatic C-H protons typically appear as multiplets in the range of δ 6.939–7.52 ppm. nih.gov The proton of the C-H bond within the thiazole ring itself can be observed as a singlet between δ 6.9–7.80 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound Derivatives

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| BrCH₂ | 3.64–3.72 | Multiplet |

| =N-CH₂, S-CH | 4.28–4.33 | Multiplet |

| Aromatic C-H | 6.939–7.52 | Multiplet |

| Thiazole C-H | 6.9–7.80 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides essential information about the carbon framework of a molecule. In the case of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole, the carbon of the bromomethyl group (BrCH₂) resonates at approximately δ 37.0 ppm. nih.gov The carbons of the dihydrothiazole ring appear at δ 50.5 ppm and δ 65.2 ppm. nih.gov

For other thiazole derivatives, the carbon atoms of the thiazole ring are typically found in the range of δ 109.6–172.4 ppm. nih.gov For instance, in a series of 4-(4-bromophenyl)thiazol-2-amine derivatives, the thiazole carbons were observed around δ 109.6, 150.3, and 172.4 ppm. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Carbon Atom | Chemical Shift (ppm) |

| BrCH₂ | ~37.0 |

| Dihydrothiazole Ring Carbons | ~50.5, ~65.2 |

| Thiazole Ring Carbons | 109.6–172.4 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Regioselectivity (e.g., HMBC)

For instance, in the structural analysis of thiazolidine (B150603) derivatives, HMBC spectra can confirm the cyclic nature of the ring by showing correlations between protons on one part of the ring and carbons on another. Cross-peaks between the C5 carbon and the H2 proton, as well as between the C2 carbon and the H5 and H4 protons, would definitively establish the thiazolidine ring structure.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Heteroatom Characterization

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within a molecule, which is particularly valuable for heterocyclic compounds like thiazoles. While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can offer unique insights.

¹H-¹⁵N HMBC experiments are often used to determine the chemical shifts of nitrogen atoms at natural abundance. researchgate.net N-alkylation of diazines, for example, results in significant upfield shifts of the nitrogen signal, on the order of 100 ppm or more. researchgate.net This type of data can be invaluable for confirming the site of substitution on the nitrogen-containing heterocyclic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the analysis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole, the molecular ion peak [M]⁺ was observed, confirming the molecular weight of the compound. nih.gov The fragmentation pattern provided further structural information, with key fragments corresponding to the loss of various parts of the molecule. nih.gov

The fragmentation of alkyl halides in mass spectrometry often involves the loss of the halogen atom or a hydrogen halide molecule. For brominated compounds, the presence of two isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance results in a characteristic M and M+2 isotopic pattern for bromine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For thiazole derivatives, characteristic IR absorption bands can confirm the presence of key functional groups. For example, the C-H stretching vibrations of the aromatic rings typically appear in the region of 3100–3000 cm⁻¹. libretexts.org The C=C skeletal vibrations within an aromatic ring are observed around 1680–1640 cm⁻¹. libretexts.org The presence of an amine (NH₂) group can be identified by stretching vibrations in the region of 3500-3300 cm⁻¹. masterorganicchemistry.com

In the analysis of 4-(4-bromophenyl)-thiazol-2-amine derivatives, a band at 3113 cm⁻¹ was attributed to the C–H skeletal structure, and a band at 1586 cm⁻¹ was assigned to the C=C skeletal structure within the phenyl nucleus. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3500–3300 |

| Aromatic C-H Stretch | 3100–3000 |

| Alkane C-H Stretch | 3000–2850 |

| C=C Stretch (Aromatic) | 1680–1640 |

Computational and Theoretical Studies on 4 Bromomethyl 4,5 Dihydrothiazol 2 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods ranging from semiempirical to high-level ab initio and density functional theory (DFT) can be employed to predict a wide range of molecular properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.govyoutube.com

For 4-(Bromomethyl)-4,5-dihydrothiazol-2-amine, the HOMO is expected to be localized primarily on the electron-rich 2-amino group and the sulfur and nitrogen atoms of the dihydrothiazole ring. This indicates that these sites are the most probable for electrophilic attack. Conversely, the LUMO is likely distributed over the C=N double bond of the guanidine (B92328) fragment and the antibonding σ* orbital of the C-Br bond. The latter suggests that the molecule is susceptible to nucleophilic substitution at the bromomethyl group, a common reaction pathway for alkyl halides.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting the chemical reactivity and stability of a molecule. nih.govirjweb.com A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Theoretical calculations on similar thiazole (B1198619) derivatives provide representative values for these energies. researchgate.netekb.eg

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.53 | Electron donor, localized on the 2-amino group and heterocyclic ring. |

| LUMO | -0.83 | Electron acceptor, associated with C=N and C-Br bonds. |

| Energy Gap (ΔE) | 4.70 | Indicates moderate reactivity. |

Data are representative values based on DFT calculations of structurally related aminothiazole derivatives. irjweb.com

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. proteobiojournal.com It is widely used to optimize molecular geometries, calculate thermodynamic properties, and predict spectroscopic data such as vibrational (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.netresearchgate.net

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. mdpi.comnih.gov These calculations would confirm the non-planar geometry of the 4,5-dihydrothiazole ring and provide precise bond lengths and angles.

Furthermore, DFT is invaluable for predicting spectroscopic properties. Calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to molecular motions. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental spectra. mdpi.com The correlation between calculated and experimental data for similar compounds is often excellent, validating the computational models. mdpi.comresearchgate.net

| Parameter | Description | Predicted Value Range |

|---|---|---|

| C=N Bond Length | Guanidine-like double bond in the ring | ~1.30 - 1.35 Å |

| C-Br Bond Length | Bond in the bromomethyl substituent | ~1.95 - 2.00 Å |

| NH₂ Stretching Frequency | IR band for the primary amine | ~3300 - 3500 cm⁻¹ |

| C=N Stretching Frequency | IR band for the endocyclic double bond | ~1620 - 1650 cm⁻¹ |

Predicted values are based on typical results from DFT/B3LYP calculations for related heterocyclic amines. nih.govacs.org

Semiempirical quantum chemistry methods, such as PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to DFT and ab initio methods. They employ parameters derived from experimental data to simplify calculations, making them suitable for larger molecules and for screening reaction pathways. researchgate.net

These methods are particularly useful for predicting properties related to chemical reactivity, such as proton affinities and acidity constants (pKa), which can in turn inform reaction regioselectivity. For instance, by calculating the proton affinity of different basic sites (e.g., the amino nitrogen vs. the ring imino nitrogen), one can predict the most likely site of protonation in an acidic medium. Studies on substituted thiazole derivatives have demonstrated a good correlation between pKa values calculated using semiempirical methods and experimental results. researchgate.net For this compound, PM3 could be used to model the reaction with various nucleophiles and electrophiles to predict the most favorable reaction site, distinguishing between reaction at the amino group, the ring, or the bromomethyl substituent.

Conformational Analysis and Energy Landscapes

Computational methods can be used to map this energy landscape by calculating the relative energies of different conformers. The bromomethyl group can exist in either a pseudo-axial or pseudo-equatorial position relative to the ring. Generally, conformers that minimize steric hindrance and unfavorable electrostatic interactions are lower in energy. For the C4-substituted 4,5-dihydrothiazole ring, the conformer with the bulky bromomethyl group in a pseudo-equatorial position is expected to be more stable, thus dominating the conformational equilibrium.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Envelope (E₁) | Pseudo-equatorial | 0.00 | ~85% |

| Envelope (E₂) | Pseudo-axial | 1.20 | ~15% |

| Twist (T) | - | 2.50 | <1% |

Hypothetical data representing a typical energy profile for a monosubstituted five-membered ring.

Tautomerism Investigations (e.g., Amino-Imino Tautomerism)

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov The 2-aminothiazoline scaffold of this compound can exist in two primary tautomeric forms: the amino form and the imino form. mun.ca This amino-imino tautomerism is a critical aspect of its chemical character, as the two forms have different electronic properties, hydrogen bonding capabilities, and reactivity.

Quantum chemical calculations are essential for determining the relative stability of these tautomers. researchgate.net For 2-amino-2-thiazoline (B132724) and related systems, studies have consistently shown that the amino tautomer is significantly more stable than the imino tautomer in the gas phase and in most solvents. researchgate.netrsc.org The greater stability of the amino form is attributed to a more favorable delocalization of electrons within the guanidine-like N-C=N system. The energy difference is typically in the range of 5–14 kJ/mol. researchgate.net While solvation can slightly shift the equilibrium, the amino form is expected to be the overwhelmingly predominant species under normal conditions. researchgate.net

| Tautomer | Structure | Relative Free Energy (ΔG, kJ/mol) | Equilibrium Constant (KT) |

|---|---|---|---|

| Amino | Exocyclic NH₂ group | 0.00 | - |

| Imino | Endocyclic NH, exocyclic C=NH | +10.06 | ~0.017 |

Data based on B3LYP calculations for the parent 2-amino-2-thiazoline system. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. jchemlett.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, solvent interactions, and molecular flexibility. mdpi.comnih.gov

An MD simulation of this compound, typically in a solvent such as water, would reveal how the molecule behaves in a more realistic environment. Such a simulation could track:

Conformational transitions: The interconversion between different envelope and twist conformers of the dihydrothiazole ring.

Solvent interactions: The formation and breaking of hydrogen bonds between the amino group and surrounding water molecules.

Side-chain dynamics: The rotational freedom and preferred orientations of the bromomethyl group.

These simulations can provide root-mean-square deviation (RMSD) data to assess the stability of particular conformations and radial distribution functions to characterize the solvation shell around the molecule. ekb.eg This information is crucial for understanding how the molecule's structure and properties are influenced by its environment. jchemlett.com

In Silico Modeling for Interaction Mechanisms (Methodology Focus)

Computational and theoretical studies are instrumental in elucidating the potential interaction mechanisms of "this compound" with biological systems. In silico modeling, encompassing techniques such as molecular docking and pharmacophore-based approaches, provides valuable insights into the compound's putative binding modes, affinities, and the structural basis for its biological activity. These methods are pivotal in rational drug design, enabling the prediction of molecular interactions and guiding the synthesis of more potent and selective analogs. nih.gov

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov While specific docking studies on "this compound" are not extensively documented in publicly available literature, research on analogous thiazole derivatives provides a framework for understanding its potential interactions with various biological macromolecules.

Studies on similar 4,5-dihydrothiazole and 4-bromophenyl-thiazol-2-amine derivatives have explored their interactions with targets such as bacterial penicillin-binding proteins (PBPs) and enzymes involved in cancer progression. nih.govnih.gov For instance, molecular docking of some 4,5-dihydrothiazole derivatives has been performed against the penicillin-binding target protein (PBP4) of E. coli and S. aureus. nih.gov These studies help to identify key amino acid residues within the active site that may form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

The general methodology for such studies involves preparing the three-dimensional structures of the ligand ("this compound") and the target protein, followed by the use of docking software (e.g., AutoDock, Glide, GOLD) to predict the binding poses. The results are then analyzed based on scoring functions that estimate the binding free energy.

Table 1: Illustrative Molecular Docking Data for Analogous Thiazole Derivatives

| Target Protein (PDB ID) | Analogous Compound Class | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Penicillin-binding protein 4 (PBP4) | 4,5-dihydrothiazole derivatives | Not specified | Not specified | nih.gov |

| S. aureus tyrosyl-tRNA synthetase (1JIJ) | 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Good | Not specified | nih.gov |

| Human estrogen receptor alpha (3ERT) | 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Good | Not specified | nih.gov |

| Human carbonic anhydrase II (4WMZ) | 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Good | Not specified | nih.gov |

This table is illustrative and based on studies of structurally related compounds.

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design principles are fundamental in the computational exploration of novel bioactive compounds. researchgate.net These approaches are integral to computer-aided drug design (CADD) and offer a cost-effective and rapid means to suggest molecular structures for synthesis and further evaluation. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the biological target, LBDD methods rely on the information from a set of known active and inactive molecules. researchgate.net For a compound like "this compound," this would involve:

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity by comparing a series of active thiazole analogs. This model would typically include hydrogen bond donors/acceptors, hydrophobic regions, and positive/negative ionizable features.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of thiazole derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target macromolecule is available, SBDD techniques can be employed. nih.gov This approach involves:

Docking and Scoring: As described in the previous section, docking the "this compound" into the active site of a target to predict its binding mode and affinity.

De Novo Design: Using the structural information of the active site to design novel ligands that are complementary in shape and chemical properties. The 4,5-dihydrothiazole scaffold could serve as a starting point for growing a molecule within the binding pocket.

The application of these design principles to "this compound" and its derivatives can guide the optimization of their biological activity by suggesting modifications to the core structure that enhance interactions with the target.

Table 2: Application of Computational Design Principles to Thiazole Systems

| Design Principle | Methodology | Application to this compound |

| Ligand-Based | Pharmacophore modeling, QSAR | Identification of key structural features for activity based on known active thiazole analogs. |

| Structure-Based | Molecular docking, de novo design | Prediction of binding modes and affinities to specific biological targets; design of novel derivatives with improved interactions. |

Strategic Applications As Versatile Synthetic Intermediates and Scaffolds in Advanced Research

Role as Building Blocks in the Construction of Complex Organic Molecules

The bifunctional nature of 4-(bromomethyl)-4,5-dihydrothiazol-2-amine makes it a valuable building block in organic synthesis. The presence of the reactive C-Br bond in the bromomethyl group allows for nucleophilic substitution reactions, enabling the attachment of this heterocyclic core to a wide variety of other molecules. Simultaneously, the 2-amino group can undergo its own set of reactions, such as acylation or Schiff base formation, providing a secondary point for molecular elaboration.

One key synthetic route to derivatives of this compound involves the intramolecular cyclization of allylimidothioates using N-bromosuccinimide (NBS) or bromine. researchgate.net This stereoselective method highlights the role of precursor molecules in assembling the core 4-(bromomethyl)-4,5-dihydrothiazole structure, which then serves as a foundational unit for further synthesis. Another preparatively convenient method uses the reaction of 2,3-dibromopropylisothiocyanate with various amines, which results in a one-step synthesis of the corresponding 1,3-thiazoline bromomethyl derivatives. nih.gov These derivatives, which are stable and often crystalline, can be readily used in subsequent synthetic steps to build more elaborate molecules, such as those incorporating natural alkaloid or pyrazole (B372694) moieties. nih.gov

Utility in the Development of Novel Heterocyclic Systems

The this compound scaffold is instrumental in the synthesis of novel and more complex heterocyclic systems. The dihydrothiazole ring itself is formed through key intramolecular heterocyclization reactions. nih.gov

A prominent synthetic strategy involves the reaction of 2,3-dibromopropylisothiocyanate with primary amines. nih.gov This reaction proceeds via an intermediate dibromo-substituted thiourea (B124793), which undergoes a rapid intramolecular cyclization to form the 4,5-dihydrothiazole ring system in a single step. nih.gov By varying the amine reactant, a diverse library of novel heterocyclic compounds can be generated. For example, using amines derived from pyrazoles or complex natural alkaloids like cytisine (B100878) and salsoline (B3022551) leads to the formation of intricate fused or substituted heterocyclic systems built around the bromomethyl-dihydrothiazole core. nih.gov This method provides a mild and efficient pathway to new chemical entities that combine the structural features of the dihydrothiazole with other pharmacologically relevant heterocycles. nih.gov

Another established route is the intramolecular cyclization of allylimidothioates with bromine or N-bromosuccinimide, which also yields 4-bromomethyl-4,5-dihydrothiazole derivatives. researchgate.net The reactivity of the bromomethyl group on the resulting dihydrothiazole ring provides a handle for further cyclization reactions, enabling the construction of fused or spirocyclic heterocyclic systems.

Precursors for Material Science Applications

While direct applications of this compound in material science are not extensively documented, its structural components suggest significant potential as a precursor for advanced materials.

The thiazole (B1198619) ring is a well-established electron-accepting heterocycle used in the design of organic semiconductors. researchgate.netnih.gov Thiazole-containing polymers and small molecules have been successfully employed in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The electron-withdrawing nature of the imine (C=N) group within the thiazole moiety helps to lower the orbital energies of the material, a desirable characteristic for semiconductor applications. researchgate.net

Given this precedent, this compound represents a promising, though currently untapped, precursor for such materials. The reactive bromomethyl group is particularly suitable for polymerization reactions or for grafting the dihydrothiazole unit onto a polymer backbone. For instance, it could be used to synthesize conjugated polymers where the thiazole unit is part of the main chain or a pendant group, thereby tuning the electronic properties of the final material. researchgate.net The synthesis of conductive co-polyazomethine polymers containing thiazole rings has demonstrated that such materials exhibit semiconductor behavior, further supporting the potential of thiazole-based precursors. researchgate.net

The application of this compound in other areas of material science is an emerging field. The combination of a heterocyclic ring and a reactive alkyl halide functional group makes it a candidate for the synthesis of specialized ligands for metal-organic frameworks (MOFs) or as a monomer for novel functional polymers. However, specific research detailing these applications is limited, indicating an area ripe for future exploration.

Scaffolds in Medicinal Chemistry for Rational Design of Novel Compounds (Emphasis on Synthetic Pathways, not biological results)

In medicinal chemistry, the 4,5-dihydrothiazole-2-amine core serves as a valuable scaffold for the rational design of new compounds. The synthetic pathways to its derivatives are often efficient and allow for the systematic modification of the structure to explore chemical space.

The one-step synthesis from 2,3-dibromopropylisothiocyanate and an amine is a key pathway for generating libraries of derivatives. nih.gov This reaction is notable for its operational simplicity and its tolerance of complex amines, including those derived from biologically active pyrazoles and natural alkaloids. nih.gov By modifying the amine component, chemists can systematically alter the steric and electronic properties of the final molecule. The table below outlines examples of derivatives synthesized using this pathway, showcasing the versatility of the scaffold. nih.gov

| Amine Reactant | Resulting Derivative Structure | Synthetic Method |

|---|---|---|

| (3,5-dimethyl-1H-pyrazol-1-yl)amine | 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | One-step reaction with 2,3-dibromopropylisothiocyanate |

| (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | 5-(bromomethyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-4,5-dihydrothiazol-2-amine | One-step reaction with 2,3-dibromopropylisothiocyanate in the presence of triethylamine (B128534) |

| Cytisine (alkaloid) | Derivative incorporating the cytisine scaffold | One-step reaction with 2,3-dibromopropylisothiocyanate |

| Salsoline (alkaloid) | Derivative incorporating the salsoline scaffold | One-step reaction with 2,3-dibromopropylisothiocyanate |

This synthetic flexibility allows for the creation of targeted molecules where the dihydrothiazole unit acts as a central scaffold, connecting various functional groups designed to interact with biological targets.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research should prioritize the exploration of novel and sustainable routes to 4-(bromomethyl)-4,5-dihydrothiazol-2-amine and its derivatives.

Key Research Areas:

Green Chemistry Approaches: Investigation into green solvents, such as water or bio-derived solvents, and the reduction or elimination of hazardous reagents will be crucial. Methodologies like microwave-assisted and ultrasound-assisted synthesis could offer significant advantages in terms of reduced reaction times and energy consumption. The use of recyclable catalysts, such as chitosan-based biocatalysts, has shown promise in the synthesis of other thiazole (B1198619) derivatives and could be adapted for this specific compound.

Biocatalysis: The use of enzymes to catalyze the formation of the thiazoline (B8809763) ring or to introduce the bromomethyl group could offer high selectivity and milder reaction conditions. Exploring enzymes like halogenases for the bromination step or transaminases for the introduction of the amino group could lead to highly efficient and sustainable synthetic pathways.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S and C-N bonds under mild conditions. This approach could be explored for the cyclization step in the synthesis of the 4,5-dihydrothiazole ring, potentially avoiding the need for harsh reagents.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would enable on-demand production and facilitate the optimization of reaction parameters.

| Synthetic Approach | Potential Advantages |

| Green Chemistry | Reduced environmental impact, use of renewable resources. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. |

| Photocatalysis | Use of visible light as a renewable energy source, mild conditions. |

| Flow Chemistry | Improved safety, scalability, and process control. |

Investigation of New Reaction Pathways and Mechanistic Insights

A thorough understanding of the reactivity of this compound is essential for its effective utilization. Future research should focus on exploring new reaction pathways and gaining detailed mechanistic insights.

Potential Research Focus:

Cycloaddition Reactions: The 2-aminothiazoline core can potentially participate in various cycloaddition reactions. Investigating its behavior in [3+2] and [4+2] cycloadditions could lead to the synthesis of novel fused heterocyclic systems with interesting biological properties.

Ring-Opening Reactions: Exploring conditions for the selective ring-opening of the 4,5-dihydrothiazole ring could provide access to novel acyclic sulfur and nitrogen-containing compounds, which may serve as valuable synthetic intermediates.

Mechanistic Studies: Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling (DFT), are needed to understand the formation of this compound and its subsequent reactions. Such studies can help in optimizing reaction conditions and predicting the formation of byproducts. For instance, computational studies on related systems have elucidated the favorability of certain reaction pathways, such as the nucleophilic addition of cysteine to thionoesters in the formation of dihydrothiazoles.

Exploration of Diverse Derivatization Strategies

The presence of multiple reactive sites—the primary amino group, the bromomethyl group, and the thiazoline ring itself—makes this compound an excellent scaffold for derivatization.

Strategies for Derivatization:

N-Functionalization: The 2-amino group can be readily acylated, alkylated, or converted into Schiff bases, allowing for the introduction of a wide range of functional groups. This could be used to modulate the compound's physicochemical properties and biological activity.

C-Functionalization: The highly reactive bromomethyl group is a key handle for introducing diverse substituents via nucleophilic substitution reactions. This allows for the attachment of various pharmacophores and molecular probes.

Scaffold Hopping: Exploring "scaffold hopping" strategies, where the 2-aminothiazoline core is replaced with other bioisosteric rings, could lead to the discovery of new chemical entities with improved properties.

Synthesis of Bioactive Conjugates: The reactive functionalities of this compound make it an ideal candidate for conjugation with other bioactive molecules, such as amino acids, peptides, or known drug molecules, to create hybrid compounds with potentially synergistic or novel therapeutic effects.

Advanced Computational Studies for Enhanced Predictive Capabilities

In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds.

Areas for Computational Investigation:

Pharmacophore Modeling and QSAR: Developing pharmacophore models and Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound can help in identifying the key structural features required for a specific biological activity and in predicting the activity of newly designed analogs.

Molecular Docking and Dynamics: For derivatives that show biological promise, molecular docking and molecular dynamics simulations can be used to predict their binding modes with biological targets, such as enzymes or receptors. This can provide valuable insights into the mechanism of action and guide the design of more potent and selective compounds.

DFT Calculations: Density Functional Theory (DFT) calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can aid in understanding reaction mechanisms and predicting the outcomes of unexplored reactions.

Integration into New Interdisciplinary Research Fields

The unique properties of this compound make it a candidate for integration into emerging and interdisciplinary research areas.

Future Interdisciplinary Applications:

Chemoinformatics and Machine Learning: Large datasets of virtual or synthesized derivatives of this compound could be used to train machine learning models to predict various properties, including reactivity, solubility, and biological activity. This could significantly accelerate the discovery and optimization of new functional molecules.

Automated Synthesis: The development of automated synthesis platforms, including robotic systems and flow chemistry setups, can be applied to the high-throughput synthesis of libraries of this compound derivatives. This would enable the rapid exploration of chemical space and the efficient generation of compounds for biological screening. The automated optimization of reaction conditions in a flow process has been successfully applied to other pharmaceutical syntheses and could be adapted for this compound.

Q & A

Q. What are the established synthetic routes for 4-(Bromomethyl)-4,5-dihydrothiazol-2-amine?

The compound is synthesized via bromine-mediated cyclization of N-allyl thioureas. A typical method involves reacting N-allyl thioureas with bromine in a polar solvent (e.g., dichloromethane) at 0–25°C, followed by neutralization with a base (e.g., sodium bicarbonate) to isolate the product as a hydrobromide salt. Yields range from 65–85%, with purity confirmed by elemental analysis and NMR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify the bromomethyl group (δ ~3.8–4.2 ppm for H; δ ~30–35 ppm for C) and the dihydrothiazole ring protons (δ ~4.5–5.5 ppm).

- IR Spectroscopy : Absorption bands at ~3300 cm (N-H stretch) and ~1600 cm (C=N stretch) confirm functional groups.

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content (e.g., C: 28.5%, H: 3.2%, N: 9.9%, S: 11.3%) .

Q. How stable is this compound under standard laboratory conditions?

The compound is hygroscopic and light-sensitive. It should be stored in anhydrous conditions at –20°C. Decomposition occurs above 100°C, with bromine release detected via TGA-DSC. Stability in solution varies by solvent (e.g., stable in DMSO for 48 hours; avoid aqueous buffers with pH > 8) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine-mediated cyclization in its synthesis?

The reaction proceeds via haliranium ion intermediates. Bromine activates the allyl double bond in N-allyl thioureas, forming a bromiranium ion. Intramolecular nucleophilic attack by the thiourea sulfur atom leads to regioselective 5-membered ring closure, favoring the 4,5-dihydrothiazole scaffold over larger rings. Computational studies (DFT) support this pathway .

Q. How can structural modifications enhance biological activity?

- Substitution at the 2-amine position : Acylation or aryl substitution (e.g., with 4-bromophenyl groups) improves antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).

- Bromomethyl replacement : Replacing bromine with iodine or methyl groups alters lipophilicity, affecting cellular uptake. Derivatives with electron-withdrawing groups show 2–3x higher cytotoxicity (IC: 12–18 µM in MCF-7 cells) .

Q. What computational tools are used to predict ADME properties and target binding?

- ADME Prediction : SwissADME or QikProp models assess bioavailability (% oral absorption >70%) and blood-brain barrier penetration (logBB < 0.3).

- Molecular Docking : AutoDock Vina or Glide simulations reveal binding to bacterial dihydrofolate reductase (docking score: –9.2 kcal/mol) or human topoisomerase II (binding affinity: –8.5 kcal/mol) .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Comparative assays : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Metabolite profiling : LC-MS identifies active metabolites (e.g., hydrolyzed bromomethyl derivatives).

- Structural analogs : Test derivatives with controlled substituents to isolate pharmacophore contributions .

Q. What strategies improve regioselectivity in cyclization reactions?